molecular formula C17H17N3O5S2 B13553478 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid

1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid

Cat. No.: B13553478
M. Wt: 407.5 g/mol
InChI Key: XTHWJOHCBWPXHF-UHFFFAOYSA-N
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Description

1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . This compound, with its unique bicyclic structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid involves multiple steps. One common synthetic route includes the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction yields 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . Further treatment with silver nitrate in ethanol-DMF (2:1) produces the corresponding silver salts, while sodium methoxide in methanol-DMF (1:1) yields sodium salts .

Chemical Reactions Analysis

1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the thiazole ring and the phenyl group.

Common reagents and conditions used in these reactions include glacial acetic acid, ethanol-DMF mixtures, and sodium methoxide in methanol-DMF . Major products formed from these reactions include various salts and derivatives of the original compound.

Scientific Research Applications

1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid include:

The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O5S2

Molecular Weight

407.5 g/mol

IUPAC Name

1-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C17H17N3O5S2/c21-14(22)13-10-5-6-17(13,9-10)15(23)19-11-1-3-12(4-2-11)27(24,25)20-16-18-7-8-26-16/h1-4,7-8,10,13H,5-6,9H2,(H,18,20)(H,19,23)(H,21,22)

InChI Key

XTHWJOHCBWPXHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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